4-Methoxy-2,4-dioxobutanoic acid

Description

Properties

IUPAC Name |

4-methoxy-2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c1-10-4(7)2-3(6)5(8)9/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIRDOOJJIGWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927392 | |

| Record name | 4-Methoxy-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13192-05-7 | |

| Record name | 4-Methyl 2-oxobutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13192-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalacetic acid 4-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-2,4-dioxobutanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,4-dioxobutanoic Acid

Abstract

This compound, also known as monomethyl oxaloacetate, is a valuable β-keto ester that serves as a versatile building block in organic synthesis. Its structural motifs are pertinent to the development of novel pharmaceutical agents, where the methoxy group can play a significant role in modulating ligand-target binding, physicochemical properties, and ADME parameters.[1] This guide provides a comprehensive overview of a primary synthetic pathway to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and an analysis of the product's chemical nature. The core of this synthesis relies on a base-catalyzed crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3]

Introduction: The Significance of this compound

This compound is a derivative of oxaloacetic acid, a key intermediate in numerous metabolic pathways, including the citric acid cycle and amino acid synthesis.[4] As a synthetic building block, its bifunctional nature—possessing a ketone, an ester, and a carboxylic acid—allows for a wide array of subsequent chemical transformations. The presence of the β-keto ester functionality is particularly significant, as the acidic α-hydrogen facilitates reactions such as alkylation and acylation, enabling the construction of more complex molecular architectures.[5] Derivatives of 2,4-dioxobutanoic acid have been investigated as potent inhibitors of enzymes like glycolic acid oxidase, highlighting their potential in drug discovery.[6]

The Core Synthesis Pathway: A Crossed Claisen Condensation Approach

The most logical and efficient route to this compound involves a two-step process:

-

Crossed Claisen Condensation: Reaction between dimethyl oxalate and methyl acetate to form dimethyl 2-oxobutanedioate.

-

Selective Monohydrolysis: Controlled saponification of one of the two ester groups to yield the target carboxylic acid.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester.[7][8] A "crossed" Claisen condensation involves two different esters. For this reaction to be effective and yield a single primary product, one of the esters must lack α-hydrogens, preventing it from self-condensing.[3] Dimethyl oxalate is an ideal candidate for this role as it has no α-hydrogens and can only act as the electrophilic acylating agent (the "acceptor"). Methyl acetate, possessing acidic α-hydrogens, serves as the nucleophilic component (the "donor") after being deprotonated by a strong base to form an enolate.[9]

Causality Behind Experimental Choices

-

Choice of Base: Sodium methoxide (NaOMe) is the base of choice for this reaction. Using an alkoxide base that matches the alkoxy group of the reacting esters (methoxide for methyl esters) is crucial to prevent transesterification, a side reaction that would lead to a mixture of products.[9][10] Furthermore, a full equivalent of the base is required. The final product, a β-keto ester, has a highly acidic α-hydrogen (pKa ≈ 11) that is readily deprotonated by the alkoxide base.[3] This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product side, ensuring a high yield.[8]

-

Solvent: Anhydrous methanol is a suitable solvent as it is the conjugate acid of the methoxide base, and its presence will not interfere with the reaction. The reaction must be conducted under anhydrous conditions to prevent the base from being consumed by reaction with water and to avoid hydrolysis of the esters.

Reaction Mechanism

The mechanism of the crossed Claisen condensation proceeds through several distinct steps:

-

Enolate Formation: The methoxide base abstracts an acidic α-hydrogen from methyl acetate to form a resonance-stabilized enolate ion. This is the rate-determining step.[7][9]

-

Nucleophilic Attack: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, forming a tetrahedral alkoxide intermediate.[2][8]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion as the leaving group. This results in the formation of the β-keto diester, dimethyl 2-oxobutanedioate.[9]

-

Deprotonation (Driving Force): The newly formed β-keto diester has a very acidic proton on the α-carbon, situated between two carbonyl groups. This proton is quickly removed by the methoxide base present in the reaction mixture. This irreversible deprotonation step shifts the overall equilibrium of the reaction, driving it to completion.[8]

-

Protonation (Workup): In a separate workup step, the reaction mixture is neutralized with a dilute acid (e.g., aqueous HCl). This protonates the enolate, yielding the neutral β-keto diester product.

The subsequent selective monohydrolysis is achieved by carefully controlling the stoichiometry of a base (like NaOH) at low temperatures, followed by acidification. This approach has been successfully applied for the large-scale synthesis of monoalkyl oxalates from their corresponding diesters.[11][12]

Visualization of the Synthesis Pathway

The following diagram illustrates the overall synthetic transformation from starting materials to the final product.

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Oxaloacetic acid - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxy-2,4-dioxobutanoic Acid for Advanced Research

This guide provides a comprehensive technical overview of 4-Methoxy-2,4-dioxobutanoic acid (CAS Number: 13192-05-7), a versatile dicarbonyl compound with significant potential in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, reactivity, and applications of this molecule, offering field-proven insights and methodologies.

Introduction and Chemical Identity

This compound, also known as methyl 2,4-dioxobutanoate or the monomethyl ester of oxaloacetic acid, is a β-keto acid derivative. Its structure features a carboxylic acid, a ketone, and an ester functional group, rendering it a highly reactive and synthetically useful building block. The strategic placement of these functionalities, particularly the 1,3-dicarbonyl motif, is central to its chemical behavior and biological activity.

Chemical Structure:

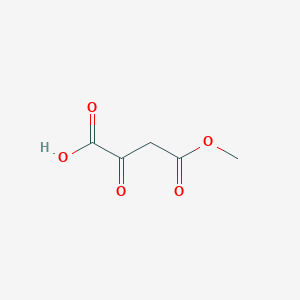

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 13192-05-7 | [1][2] |

| Molecular Formula | C₅H₆O₅ | [1][3][4][5] |

| Molecular Weight | 146.10 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [1][4][6] |

| Synonyms | 4-Methyl 2-oxobutanedioate, Methyl oxalacetate, 2-Oxo-succinic acid 4-methyl ester | [7] |

| Appearance | Solid | [1][6] |

| Boiling Point | 240.5 ± 23.0 °C at 760 mmHg | [1][6] |

| InChI Key | MAIRDOOJJIGWBJ-UHFFFAOYSA-N | [1][4][6] |

| SMILES | COC(=O)CC(=O)C(O)=O | [4] |

Spectroscopic Profile

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy group, the methylene protons, and the acidic proton. The methylene protons, being adjacent to two carbonyl groups, would likely appear as a singlet. The chemical shift of the acidic proton can vary depending on the solvent and concentration.

-

~3.8 ppm (s, 3H): Methoxy protons (-OCH₃).

-

~3.5 ppm (s, 2H): Methylene protons (-CH₂-).

-

Variable (br s, 1H): Carboxylic acid proton (-COOH).

-

-

¹³C NMR: The carbon NMR spectrum would reveal five distinct carbon signals.

-

~190-200 ppm: Ketone carbonyl carbon.

-

~170-175 ppm: Ester carbonyl carbon.

-

~165-170 ppm: Carboxylic acid carbonyl carbon.

-

~53 ppm: Methoxy carbon (-OCH₃).

-

~45 ppm: Methylene carbon (-CH₂-).

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the stretching vibrations of its various functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Carboxylic acid stretch |

| ~1730-1750 | C=O | Ester carbonyl stretch |

| ~1710-1730 | C=O | Ketone carbonyl stretch |

| ~1680-1710 | C=O | Carboxylic acid carbonyl stretch |

| ~1000-1300 | C-O | Ester and carboxylic acid stretch |

2.2.3. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. Electron ionization (EI) would likely lead to fragmentation, with characteristic losses of methoxy, carboxyl, and carbonyl groups.

Reactivity and Stability

The reactivity of this compound is governed by the interplay of its functional groups.

Keto-Enol Tautomerism

A key feature of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[8][9] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[10] The position of this equilibrium is influenced by factors such as the solvent.[8] In nonpolar solvents, the enol form is generally more favored due to the stability of the intramolecular hydrogen bond, while in polar, protic solvents, the keto form may be more prevalent.[8]

Caption: Keto-enol tautomerism of this compound.

For this compound, two enol tautomers are possible. Based on studies of similar 4-substituted 2,4-dioxobutanoic acids, the enol form where the double bond is conjugated with the ester carbonyl is generally more stable.

Acidity and Enolate Formation

The methylene protons situated between the two carbonyl groups are significantly acidic due to the resonance stabilization of the resulting enolate anion.[10] This allows for deprotonation with even mild bases, making the molecule a potent nucleophile in various carbon-carbon bond-forming reactions.

Decarboxylation

As a β-keto acid, this compound is susceptible to decarboxylation upon heating, particularly after hydrolysis of the ester group.[4][6] The β-keto group facilitates the loss of carbon dioxide through a cyclic transition state.

Stability and Storage

This compound is a solid at room temperature and should be stored in a cool, dry place.[1] It is important to avoid contact with strong oxidizing agents.

Synthesis

A plausible and common method for the synthesis of β-keto esters like this compound is the Claisen condensation. This would involve the reaction of dimethyl oxalate with methyl acetate in the presence of a strong base, such as sodium methoxide.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Illustrative):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of sodium methoxide in a suitable anhydrous solvent (e.g., diethyl ether or THF).

-

Addition of Reactants: A mixture of dimethyl oxalate and methyl acetate is added dropwise to the stirred suspension of the base at a controlled temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gentle reflux for several hours to ensure complete reaction.

-

Workup: The resulting reaction mixture containing the sodium enolate of the product is cooled and then poured into a mixture of ice and a strong acid (e.g., HCl or H₂SO₄) to neutralize the base and protonate the enolate.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Applications in Drug Development

The structural motifs present in this compound make it and its derivatives attractive candidates for drug discovery, particularly as enzyme inhibitors.

Enzyme Inhibition

Derivatives of 2,4-dioxobutanoic acid have been identified as potent inhibitors of several enzymes.

-

Influenza Polymerase: 4-substituted 2,4-dioxobutanoic acid derivatives have been shown to be selective inhibitors of the endonuclease activity of influenza A and B viruses.[7] These compounds act as metal chelators in the enzyme's active site.

-

Glycolic Acid Oxidase: Lipophilic 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of porcine liver glycolic acid oxidase. This enzyme is a target for the treatment of conditions related to photorespiration.

Experimental Protocol: Glycolic Acid Oxidase Inhibition Assay (Illustrative)

This protocol provides a general framework for assessing the inhibitory activity of this compound against glycolic acid oxidase.

Workflow for Enzyme Inhibition Assay:

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified glycolic acid oxidase in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare a stock solution of the substrate, glycolic acid, in the same buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution and different concentrations of the inhibitor. Include a control well with the enzyme and solvent only.

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Detection:

-

Monitor the reaction progress. A common method is to measure the production of hydrogen peroxide, a byproduct of the reaction, using a colorimetric assay (e.g., with horseradish peroxidase and a suitable chromogen).

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Safety and Handling

This compound is classified as harmful and an irritant.[1][2][6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion

This compound is a valuable chemical entity with a rich and versatile chemistry. Its unique combination of functional groups, particularly the reactive 1,3-dicarbonyl system, makes it a powerful tool for synthetic chemists. Furthermore, the demonstrated biological activity of its derivatives highlights its potential as a scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their work.

References

- abcr Gute Chemie. AB442372 | CAS 13192-05-7. [Link]

- PubMed. Inhibitors of glycolic acid oxidase.

- Chemspace. This compound - C5H6O5 | CSSB00000138396. [Link]

- MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. [Link]

- Chemical-Suppliers. This compound | CAS 13192-05-7. [Link]

- Chemistry LibreTexts. 9.

- AK Lectures.

- ResearchGate.

- ResearchGate. 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. [Link]

- NIH. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

- PubChem. (R)-4-Methoxy-2-methyl-4-oxobutanoic acid. [Link]

- PubChem. 4-Methoxy-2-methyl-4-oxobutanoic acid. [Link]

- ChemUniverse. This compound [P46148]. [Link]

- Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

- ResearchGate. Tautomerism of 4-phenyl-2,4-dioxobutanoic acid.

- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

- YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- YouTube. Keto Enol Tautomerism Acid and Base Reaction and Mechanism. [Link]

- PubChem. 4-(2-Aminophenyl)-2,4-dioxobutanoic acid. [Link]

- Google Patents. CN103910630A - Preparation method of 2-methoxypropandioic acid ethyl methyl ester.

- Wikipedia.

- Google Patents.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 4563901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 5. 4-METHOXY-2-BUTANONE(6975-85-5) 1H NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. 4-Methoxyphenoxyphenylacetamide [webbook.nist.gov]

- 9. (R)-4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 6398856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(6-Methoxy-2-pyridinyl)-2,4-dioxobutanoic acid | C10H9NO5 | CID 23090345 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Methoxy-2,4-dioxobutanoic acid

This guide provides a detailed exploration of the putative mechanism of action for 4-Methoxy-2,4-dioxobutanoic acid. As direct research on this specific molecule is limited, this document synthesizes evidence from structurally related compounds to propose a primary hypothesis centered on the inhibition of succinate dehydrogenase. This guide is intended for researchers, scientists, and drug development professionals, offering not just a proposed mechanism but also a comprehensive framework for its experimental validation.

Introduction to this compound: A Molecule of Interest

This compound is an organic compound with the linear formula C5H6O5. It exists as a solid at room temperature and possesses a molecular structure characterized by a four-carbon butanoic acid backbone, keto groups at positions 2 and 4, and a methoxy group attached to the C4 carbonyl, forming a methyl ester.

While the biological activity of this specific molecule is not yet extensively documented, its structural features, particularly the 2,4-dioxobutanoic acid core, suggest potential interactions with key metabolic enzymes. The presence of two carbonyl groups and a carboxylic acid moiety makes it a candidate for binding to enzyme active sites that recognize dicarboxylic acids or keto acids.

A Hypothesized Mechanism of Action: Inhibition of Succinate Dehydrogenase

Based on the biological activity of structurally analogous compounds, the primary hypothesized mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.

Rationale from Structural Analogs

The strongest evidence for this hypothesis comes from the related compound, 4-Methoxy-4-oxobutanoic acid, also known as succinic acid monomethyl ester (SAMME). Research indicates that SAMME acts as an antimicrobial agent by inhibiting succinate dehydrogenase. Given that this compound shares the same carbon backbone and terminal methoxycarbonyl group, it is highly plausible that it also targets the succinate-binding site of SDH.

Furthermore, derivatives of the core 2,4-dioxobutanoic acid scaffold have been shown to be potent inhibitors of other oxidoreductase enzymes, such as glycolic acid oxidase[1]. This supports the broader concept that this chemical moiety is well-suited for interacting with the active sites of enzymes that bind small carboxylic and keto acids.

Proposed Molecular Interaction

Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. The enzyme's active site is specifically evolved to bind the dicarboxylate structure of succinate. We propose that this compound acts as a competitive inhibitor of SDH. Its structure mimics that of succinate, allowing it to fit into the active site. However, the presence of the additional keto group and the methoxy ester likely prevents the catalytic oxidation from occurring, thereby blocking the enzyme's function. This inhibition would disrupt both the Citric Acid Cycle and the Electron Transport Chain, leading to mitochondrial dysfunction and, ultimately, cell death, which aligns with the observed antimicrobial effects of its analog, SAMME.

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory effect of this compound on mitochondrial respiration.

Caption: Proposed inhibition of Succinate Dehydrogenase by this compound.

Experimental Validation Protocols

To validate the hypothesis of SDH inhibition, a series of well-defined experiments are necessary. The following protocols provide a logical, self-validating workflow, starting from in vitro enzymatic assays and progressing to cell-based functional assays.

Experimental Workflow Diagram

Caption: A stepwise workflow for validating the proposed mechanism of action.

Protocol 1: In Vitro Succinate Dehydrogenase Inhibition Assay

Objective: To determine if this compound directly inhibits SDH activity and to calculate its IC50 value.

Causality: This is the foundational experiment. A direct inhibition of the isolated enzyme provides the strongest evidence for the proposed mechanism, independent of cellular uptake or metabolism.

Methodology:

-

Preparation:

-

Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver) to obtain an SDH-enriched sample.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., potassium phosphate buffer, pH 7.4) containing a detergent like Triton X-100 to solubilize the enzyme.

-

-

Assay Procedure:

-

In a 96-well plate, add the mitochondrial preparation.

-

Add varying concentrations of this compound (e.g., from 1 nM to 1 mM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., malonate).

-

Initiate the reaction by adding the substrate, succinate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

-

Monitor the decrease in absorbance of DCPIP over time at 600 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Enzyme Kinetics Analysis

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

Causality: Understanding the mode of inhibition provides insight into whether the compound binds to the active site (competitive) or an allosteric site. This refines the molecular mechanism proposed in section 2.2.

Methodology:

-

Assay Setup:

-

Perform the SDH activity assay as described in Protocol 1.

-

Use a range of succinate concentrations (substrate).

-

For each substrate concentration, measure the reaction rate in the absence of the inhibitor and in the presence of two or more fixed concentrations of this compound.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each reaction.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Succinate]).

-

Analyze the plot:

-

If the lines intersect on the y-axis, the inhibition is competitive.

-

If the lines intersect on the x-axis, the inhibition is non-competitive.

-

If the lines are parallel, the inhibition is uncompetitive.

-

-

Protocol 3: Cellular Respiration Analysis

Objective: To confirm that the compound inhibits mitochondrial respiration in intact cells.

Causality: This experiment bridges the gap between in vitro enzyme activity and a functional cellular outcome. It demonstrates that the compound can enter cells and exert the predicted effect on the entire respiratory chain.

Methodology:

-

Cell Culture:

-

Culture a relevant cell line (e.g., HepG2, HEK293) in a Seahorse XF cell culture microplate.

-

-

Seahorse XF Assay:

-

Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), a direct indicator of mitochondrial respiration.

-

Establish a baseline OCR.

-

Inject this compound into the wells and monitor the change in OCR.

-

Subsequently, inject known mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) to fully profile the mitochondrial function and confirm that the observed OCR decrease is due to inhibition of the electron transport chain at Complex II.

-

-

Data Analysis:

-

Compare the basal respiration, ATP production, and maximal respiration in treated vs. untreated cells. A significant decrease in these parameters would support the hypothesis.

-

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the validation experiments, providing clear benchmarks for success.

| Parameter | Experimental Protocol | Hypothetical Value | Interpretation |

| IC50 | Protocol 1: SDH Inhibition Assay | 15 µM | Demonstrates potent, direct inhibition of the target enzyme. |

| Mode of Inhibition | Protocol 2: Enzyme Kinetics | Competitive | Supports the hypothesis of binding at the succinate active site. |

| Basal Respiration | Protocol 3: Cellular Respiration | 65% decrease | Confirms inhibition of mitochondrial respiration in intact cells. |

| Cellular Viability (EC50) | Protocol 4: MTT Assay | 30 µM | Links enzyme inhibition and respiratory failure to a cytotoxic outcome. |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on its structural similarity to known inhibitors of succinate dehydrogenase. This guide posits that this compound acts as a competitive inhibitor of SDH, thereby disrupting mitochondrial function. The detailed experimental workflow provided herein offers a clear and robust path for researchers to rigorously test this hypothesis and elucidate the precise biological role of this compound.

References

- 4-Methoxy-4-oxobutanoic acid. ChemBK. [Link]

- Inhibitors of glycolic acid oxidase.

Sources

4-Substituted 2,4-Dioxobutanoic Acid Derivatives: A Technical Guide to Their Synthesis, Biological Functions, and Therapeutic Potential

<

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-substituted 2,4-dioxobutanoic acid derivatives, a class of compounds demonstrating significant therapeutic potential. While the core focus is on their well-established role as potent antiviral agents against influenza A and B viruses, this document also explores their function as enzyme inhibitors and their emerging applications in oncology and neuroprotection. We will delve into their chemical synthesis, mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction to 4-Substituted 2,4-Dioxobutanoic Acids

The 2,4-dioxobutanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its ability to chelate metal ions in the active sites of various enzymes. This property is central to the biological activities of its derivatives.

Core Chemical Structure and Properties

The fundamental structure consists of a four-carbon butanoic acid backbone with ketone groups at the C2 and C4 positions. The versatility of this class of compounds arises from the diverse range of substituents that can be incorporated at the C4 position. These substituents significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives, allowing for the fine-tuning of their activity and selectivity. The general structure is as follows:

Where 'R' represents a variable substituent.

The diketo acid moiety is crucial for the metal-chelating function that underpins the primary mechanism of action for many of these derivatives, particularly in their role as enzyme inhibitors.[1]

Rationale for Development: Targeting Key Biological Processes

The primary impetus for the development of 4-substituted 2,4-dioxobutanoic acid derivatives has been the pursuit of novel antiviral agents. The influenza virus endonuclease, a critical enzyme for viral replication, is a prime target for this class of compounds.[2][3] The ability of these derivatives to inhibit this enzyme offers a distinct mechanism of action compared to other approved anti-influenza drugs, making them valuable candidates for combating drug-resistant strains.

Beyond their antiviral properties, these compounds have also been investigated as inhibitors of other enzymes, such as glycolic acid oxidase, indicating their potential for treating metabolic disorders.[4] Furthermore, related structures containing methoxyaryl groups have shown promise in anticancer and neuroprotective applications, broadening the potential therapeutic landscape for this chemical class.[5][6]

Synthesis of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives

The synthesis of 4-substituted 2,4-dioxobutanoic acids can be achieved through various synthetic routes. A common approach involves the condensation of an oxalate with a methyl ketone.

General Synthetic Strategies

A prevalent method for synthesizing the 4-aryl derivatives involves a Claisen condensation reaction between a substituted acetophenone and a dialkyl oxalate, followed by hydrolysis. This approach allows for the introduction of a wide variety of aryl substituents at the C4 position. Another route involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, followed by oxidation.[7]

The following diagram illustrates a generalized workflow for the synthesis of these compounds.

Caption: Generalized workflow for the synthesis of 4-aryl-2,4-dioxobutanoic acids.

Detailed Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one (as an example of a derivative from a precursor)

This protocol details the synthesis of a pyridazinone derivative from a 4-aryl-4-oxobutanoic acid precursor, illustrating a common synthetic transformation of this class of compounds.[7]

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid (Precursor)

-

Reflux a mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 M) on a water bath under anhydrous conditions.

-

Add succinic anhydride (0.10 M) in small portions with continuous stirring.

-

Continue heating and stirring for 4 hours.

-

After allowing the mixture to stand overnight at room temperature, pour it into ice-cold hydrochloric acid (2.5% v/v).

-

Perform steam distillation to remove excess benzene.

-

Concentrate the aqueous solution by evaporation on a water bath to obtain the crude 4-oxo-4-phenylbutanoic acid.

-

Purify the crude product by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether.

-

Acidify the aqueous layer with dilute hydrochloric acid to yield the purified product.

Step 2: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one

-

Reflux a mixture of 4-oxo-4-phenylbutanoic acid (0.01 mol), hydrazine hydrate (0.015 mol), and ethanol (20 mL) for 3 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Filter the separated solid, wash with water, and recrystallize from ethanol to obtain the final product.

Purification and Characterization Techniques

Purification of 4-substituted 2,4-dioxobutanoic acid derivatives is typically achieved by recrystallization or column chromatography. Characterization of the final products is performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Functions and Mechanisms of Action

The primary biological functions of 4-substituted 2,4-dioxobutanoic acid derivatives are rooted in their ability to act as enzyme inhibitors.

Antiviral Activity: A Primary Focus on Influenza Virus

A significant body of research has focused on the anti-influenza activity of these compounds. They have been shown to be effective against both influenza A and B viruses.[2][8]

The influenza virus utilizes a unique "cap-snatching" mechanism to initiate the transcription of its genome.[3] The viral RNA-dependent RNA polymerase complex contains a subunit with endonuclease activity that cleaves the 5' caps from host cell pre-mRNAs. These capped fragments are then used as primers for viral mRNA synthesis.

4-Substituted 2,4-dioxobutanoic acid derivatives selectively inhibit this cap-dependent endonuclease activity.[1][2] They act as metal-chelating inhibitors, binding to the divalent metal ions (typically Mn²⁺ or Mg²⁺) in the enzyme's active site, which are essential for its catalytic function.[1] This inhibition is specific, with these compounds showing little to no effect on other viral or cellular polymerases.[9]

The following diagram illustrates this mechanism of action:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties of 4-Methoxy-2,4-dioxobutanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-dioxobutanoic acid moiety is recognized as a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with metalloenzymes.[1] This guide delves into the core theoretical properties of a specific, simple exemplar of this class: 4-Methoxy-2,4-dioxobutanoic acid (CAS: 13192-05-7). Due to a notable scarcity of dedicated research on this particular molecule, this document synthesizes information from foundational chemical principles and detailed studies of its close structural analogs. The primary objective is to construct a robust theoretical and predictive framework, empowering researchers to understand its potential behavior, design experiments, and recognize its utility as a chemical probe or a foundational fragment in drug discovery. We will explore its structural nuances, the critical role of keto-enol tautomerism, predicted reactivity, and its place within the broader context of biologically active dicarbonyl acids.

Molecular Identity and Physicochemical Characteristics

This compound is a bifunctional organic compound containing a carboxylic acid, a methyl ester, and a reactive β-dicarbonyl system. These features dictate its chemical behavior, solubility, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13192-05-7 | [2] |

| Molecular Formula | C₅H₆O₅ | |

| Molecular Weight | 146.10 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | |

| Boiling Point | 240.5 ± 23.0 °C (at 760 mmHg) | |

| Storage | Room Temperature | |

| InChI Key | MAIRDOOJJIGWBJ-UHFFFAOYSA-N | [2] |

The presence of both a hydrogen bond donor (carboxylic acid) and multiple acceptors (carbonyl and ether oxygens) suggests moderate polarity. The β-dicarbonyl motif is the molecule's most significant feature from a theoretical standpoint, as it gives rise to complex tautomeric equilibria.

The Central Role of Tautomerism: A Theoretical Exploration

The most critical theoretical property of this compound is its ability to exist in multiple, interconverting structural forms known as tautomers. The equilibrium between these forms is highly sensitive to the chemical environment, particularly pH. While direct studies on this molecule are unavailable, extensive research on its analog, 4-phenyl-2,4-dioxobutanoic acid, provides a powerful model for predicting its behavior.[4][5][6]

In solution, the molecule is not a single static structure but a dynamic equilibrium of the diketo form and at least two enol forms. As pH changes, the carboxylic acid deprotonates, leading to monoanionic and dianionic species, each with its own set of tautomeric possibilities.

The probable pH-dependent tautomeric and ionic equilibria are outlined below:

Caption: Predicted pH-dependent equilibria of this compound.

Causality and Implications:

-

In Acidic Media (pH < pKa₁): The molecule is fully protonated. Studies on analogs suggest that an enol form is likely the most abundant tautomer, stabilized by an internal hydrogen bond.[4] The precise equilibrium between the two possible enols and the diketo form would depend on the relative thermodynamic stabilities.

-

In Near-Neutral Media (pKa₁ < pH < pKa₂): The carboxylic acid deprotonates to form a monoanion. This species exists as a mixture of rapidly interconverting enolate forms.[6]

-

In Alkaline Media (pH > pKa₂): The enolic proton is removed, generating a dianionic species where the negative charge is delocalized across the O=C-C=C-O⁻ system. This delocalized π-system is typically the dominant form at high pH.[6]

Expert Insight: Understanding this tautomeric landscape is paramount for drug development. An enzyme's active site is a specific microenvironment. The molecule's biological activity will likely depend on which tautomer or ionic species is preferentially bound. For instance, the dianionic form is an excellent metal chelator, making it a prime candidate for interacting with metalloenzymes, a known target class for 2,4-dioxobutanoic acid derivatives.[5][7]

Computational Analysis Workflow

To further probe the molecule's theoretical properties, a standard computational chemistry workflow using Density Functional Theory (DFT) would be employed. This in-silico approach provides insights into electronic structure, reactivity, and intermolecular interaction sites.

Caption: A typical DFT-based workflow for theoretical molecular analysis.

Predicted Insights from Computational Analysis:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO would likely be localized on the electron-rich enolate system, while the LUMO would be centered on the carbonyl carbons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. It would highlight electronegative regions (red) around the carbonyl oxygens, indicating sites for electrophilic attack and hydrogen bonding. Electrophilic regions (blue) would be found near the acidic and methylene protons. This map is invaluable for predicting how the molecule will interact with a biological target.

Synthetic Strategy and Chemical Reactivity

Proposed Synthetic Workflow:

A common method would be the Claisen condensation between dimethyl oxalate and methyl acetate, followed by controlled hydrolysis.

Caption: A plausible synthetic pathway for the target molecule.

Expected Reactivity:

-

Metal Chelation: As discussed, the β-dicarbonyl moiety is an excellent ligand for divalent metal ions (e.g., Mg²⁺, Mn²⁺, Fe²⁺), a property central to the inhibitory action of related compounds against metalloenzymes.[5]

-

Electrophilicity: The carbonyl carbons are electrophilic and susceptible to nucleophilic attack.

-

Acidity: The carboxylic acid proton is the most acidic, followed by the enolic protons. The methylene protons flanked by two carbonyls are also weakly acidic.

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions.

Potential Biological Significance and Application

The true value of a simple scaffold like this compound lies in its potential as a tool for chemical biology and as a starting point for more complex drug candidates. The broader class of 4-substituted 2,4-dioxobutanoic acids has demonstrated significant biological activity.

-

Enzyme Inhibition: Derivatives are potent inhibitors of porcine liver glycolic acid oxidase and influenza virus polymerase endonuclease.[7][8][9] The inhibitory mechanism is often rooted in the chelation of essential metal cofactors in the enzyme's active site.

-

Fragment-Based Drug Discovery (FBDD): With its low molecular weight and clear chemical handles, this molecule is an ideal candidate for FBDD. It can be used in screening campaigns to identify "hits" that bind to a target protein. These hits can then be elaborated into more potent and selective leads.

Protocol: Conceptual Framework for Biological Screening

-

Target Selection: Choose a metalloenzyme of interest implicated in a disease pathway (e.g., viral polymerases, integrases, histone deacetylases).

-

Assay Development: Establish a robust biochemical assay to measure the enzyme's activity. This could be fluorescence-based, colorimetric, or radioisotopic.

-

Compound Preparation: Synthesize and purify this compound. Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a dilution series.

-

In Vitro Inhibition Assay:

-

Incubate the enzyme with varying concentrations of the compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate and compare it to a control (no inhibitor).

-

-

Data Analysis: Plot enzyme activity against inhibitor concentration and fit the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Mechanism of Action Studies: If inhibition is observed, perform follow-up studies (e.g., enzyme kinetics, dialysis, isothermal titration calorimetry) to determine if the inhibition is competitive, non-competitive, or uncompetitive, and to confirm target engagement. This system is self-validating; a confirmed IC₅₀ value validates the initial hit and justifies further investigation.

Conclusion and Future Outlook

This compound represents a fundamental chemical scaffold with rich theoretical properties, primarily governed by its pH-dependent tautomeric nature. While direct experimental data on this specific molecule is sparse, a comprehensive theoretical profile can be constructed by applying first principles of chemistry and leveraging robust data from closely-studied analogs. Its significance to researchers lies not in a known application, but in its potential as a versatile tool: a chelating agent, a probe for metalloenzyme active sites, and a foundational fragment for the development of novel therapeutics.

Future research should focus on validating these theoretical predictions through synthesis, full spectroscopic characterization (especially pH-dependent NMR), and computational analysis. Screening this compound against a panel of relevant metalloenzymes would be a logical next step to unlock its potential in drug discovery.

References

- Benchchem. (n.d.). Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs and Their Biological Activities.

- Turnbull, J. L., et al. (1993). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 36(4), 501-506. [Link]

- PubChem. (n.d.). 2,4-Dioxobutanoic acid derivative. National Center for Biotechnology Information.

- ResearchGate. (2021). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes.

- ResearchGate. (n.d.). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors.

- PubChem. (n.d.). 4-(6-Methoxy-2-pyridinyl)-2,4-dioxobutanoic acid. National Center for Biotechnology Information.

- ChemBK. (n.d.). 4-Methoxy-4-oxobutanoic acid.

- Chemspace. (n.d.). This compound.

- Chemical-Suppliers. (n.d.). This compound.

- PubChem. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid. National Center for Biotechnology Information.

- SpringerLink. (2017). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Monatshefte für Chemie - Chemical Monthly, 148, 1649–1657. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040).

- PubChem. (n.d.). 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. National Center for Biotechnology Information.

- ResearchGate. (2017). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations.

- ChemUniverse. (n.d.). This compound.

- University of Hertfordshire Research Profiles. (n.d.). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Retrieved from University of Hertfordshire website.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - C5H6O5 | CSSB00000138396 [chem-space.com]

- 3. This compound|CAS 13192-05-7|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. chem.bg.ac.rs [chem.bg.ac.rs]

- 5. researchgate.net [researchgate.net]

- 6. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-2,4-dioxobutanoic Acid: Properties, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Methoxy-2,4-dioxobutanoic acid, a molecule of interest within the broader class of 2,4-dioxobutanoic acid derivatives. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its structural features suggest potential applications in medicinal chemistry and organic synthesis. This document will delve into its known physicochemical properties, propose a logical synthetic pathway, and explore its potential biological relevance based on the activities of structurally related compounds.

Introduction: The Significance of the 2,4-Dioxobutanoic Acid Scaffold

The 2,4-dioxobutanoic acid moiety is a key pharmacophore in various biologically active molecules. Its ability to chelate metal ions is a critical feature that has been exploited in the design of enzyme inhibitors. Notably, derivatives of 4-substituted 2,4-dioxobutanoic acid have been identified as potent inhibitors of the influenza virus polymerase, highlighting the therapeutic potential of this class of compounds[1]. The presence of two carbonyl groups and a carboxylic acid function provides multiple points for molecular interaction and chemical modification, making it a versatile scaffold for drug design and development.

Physicochemical Properties of this compound

This compound is a solid organic compound with the following properties:

| Property | Value | Source |

| CAS Number | 13192-05-7 | [2][3][4] |

| Molecular Formula | C₅H₆O₅ | [2][4] |

| Molecular Weight | 146.1 g/mol | [4] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [2] |

| Boiling Point | 240.5 ± 23.0 °C at 760 mmHg | [2] |

| Purity | Typically available at 95% or 96% | [2][4] |

| Storage Temperature | Room temperature | [2] |

Proposed Synthesis of this compound

A potential synthetic pathway could involve the following conceptual steps:

-

Formation of the Enolate: The α-carbon of mono-methyl succinate is deprotonated using a strong base (e.g., lithium diisopropylamide, LDA) to form the corresponding enolate.

-

Acylation: The enolate then acts as a nucleophile, attacking an acylating agent such as methyl chloroformate or dimethyl carbonate to introduce the second carbonyl group at the C2 position.

-

Workup: An acidic workup would then yield the final product, this compound.

Below is a diagram illustrating this proposed synthetic workflow.

Caption: Proposed synthesis of this compound.

Potential Biological Activity and Applications

Direct studies on the biological activity of this compound are not prominently featured in the available literature. However, the broader class of 4-substituted 2,4-dioxobutanoic acid derivatives has shown significant promise as inhibitors of the influenza A and B virus polymerase endonuclease[1]. These compounds are believed to exert their inhibitory effect by chelating essential metal ions in the enzyme's active site.

Given its structural similarity to these active compounds, it is plausible that this compound could exhibit similar antiviral properties. Further research, including in vitro enzymatic assays and cell-based antiviral screening, would be necessary to validate this hypothesis.

Beyond virology, its structure suggests potential as a versatile building block in organic synthesis. The presence of multiple reactive sites could allow for its incorporation into more complex molecules with diverse applications in materials science and medicinal chemistry.

Safety Information

Based on available safety data, this compound is associated with the following hazards:

Conclusion and Future Directions

This compound is a chemical entity with established physicochemical properties but a less-defined history and biological profile. Its structural relationship to known influenza polymerase inhibitors suggests a promising avenue for future research in antiviral drug discovery. The proposed synthetic pathway provides a logical starting point for its preparation and subsequent investigation.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol.

-

Conducting in vitro and in vivo studies to determine its biological activities, particularly its potential as an antiviral agent.

-

Exploring its utility as a building block in the synthesis of novel organic compounds.

Such efforts will be crucial in fully elucidating the scientific and commercial potential of this intriguing molecule.

References

- ChemBK. 4-Methoxy-4-oxobutanoic acid. [Link]

- PubChem. 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 4563901. [Link]

- PubChem. 4-methoxy-4-oxobutanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. [Link]

- Chemical-Suppliers. This compound | CAS 13192-05-7. [Link]

- ResearchGate.

- ChemSynthesis. 4-ethoxy-2-methyl-4-oxobutanoic acid. [Link]

- ChemUniverse. This compound [P46148]. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Investigating 4-Methoxy-2,4-dioxobutanoic Acid as a Novel Enzyme Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of 4-Methoxy-2,4-dioxobutanoic acid as an enzyme inhibitor. While direct extensive research on this specific molecule is nascent, its structural characteristics, shared with a known class of bioactive compounds, present a compelling case for its investigation. This document will delve into the scientific rationale, propose high-probability enzyme targets, and provide detailed, field-proven methodologies for a thorough and effective evaluation.

Introduction: The Scientific Rationale for Investigation

This compound is a small organic molecule with the linear formula C₅H₆O₅.[1] Its key structural feature, the 2,4-dioxobutanoic acid moiety, is the cornerstone of the rationale for its investigation as an enzyme inhibitor. This core structure is present in a variety of derivatives that have demonstrated potent inhibitory activity against several enzymes. For instance, a number of 4-substituted 2,4-dioxobutanoic acids are known inhibitors of influenza virus polymerase acidic (PA) endonuclease and glycolic acid oxidase.[2][3][4][5] This established precedent strongly suggests that this compound could function as a valuable scaffold for the development of novel therapeutic agents.

Furthermore, the structural similarity of this compound to key metabolic intermediates like pyruvate and phosphoenolpyruvate (PEP) opens up a vast landscape of potential enzyme targets. Many enzymes in central carbon metabolism recognize and process these substrates, making them susceptible to inhibition by structural analogs.[6][7][8] This guide will focus on a selection of these high-priority enzyme targets and outline a systematic approach to validate the inhibitory potential of this compound.

High-Priority Enzyme Targets and a Proposed Mechanism of Action

Based on its structural analogy to pyruvate and related metabolites, the following enzymes are proposed as high-priority targets for inhibition by this compound:

-

Pyruvate Carboxylase (PC): A crucial anaplerotic enzyme that catalyzes the conversion of pyruvate to oxaloacetate.[1][6][9] Its inhibition is a therapeutic strategy being explored for cancer and metabolic diseases.[1]

-

Pyruvate Dehydrogenase Complex (PDC): This multi-enzyme complex links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[10][11] Inhibitors of PDC are of interest for treating metabolic disorders and certain cancers.[10][11]

-

Enolase: A metalloenzyme that catalyzes the conversion of 2-phosphoglycerate to the high-energy intermediate phosphoenolpyruvate in the glycolytic pathway.[12][13][14] Enolase inhibitors are being investigated as potential anti-cancer and anti-infective agents.[12][14]

-

Pyruvate Kinase (PK): This enzyme catalyzes the final, rate-limiting step of glycolysis, transferring a phosphate group from PEP to ADP to form pyruvate and ATP.[7][8] The M2 isoform of pyruvate kinase (PKM2) is a particularly attractive target in oncology.[7][15]

-

Phosphoenolpyruvate Carboxylase (PEPC): This enzyme is involved in carbon fixation in plants and bacteria and plays a role in regulating the citric acid cycle.[16][17][18]

Proposed Mechanism of Inhibition: Competitive Inhibition of Pyruvate Carboxylase

We hypothesize that this compound may act as a competitive inhibitor of Pyruvate Carboxylase (PC). The rationale for this proposed mechanism is the structural mimicry of the substrate, pyruvate. The 2-oxo-acid functionality of the inhibitor could allow it to bind to the pyruvate-binding site within the carboxyltransferase (CT) domain of PC. By occupying the active site, it would prevent the binding of the natural substrate, pyruvate, thereby inhibiting the production of oxaloacetate.

Experimental Validation Workflow

A systematic and multi-faceted experimental approach is essential to thoroughly characterize the enzyme inhibitory potential of this compound. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.

Sources

- 1. Recent advances in small molecular inhibitors of pyruvate carboxylase for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor | Encyclopedia MDPI [encyclopedia.pub]

- 5. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Pyruvate kinases inhibitors and how do they work? [synapse.patsnap.com]

- 9. Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are PDC complex inhibitors and how do they work? [synapse.patsnap.com]

- 11. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Enolase - Wikipedia [en.wikipedia.org]

- 14. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. Phosphoenolpyruvate carboxylase - Wikipedia [en.wikipedia.org]

- 17. Inhibition of Phosphoenolpyruvate Carboxylase by Malate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of phosphoenolpyruvate carboxylase by malate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 4-Methoxy-2,4-dioxobutanoic Acid

Introduction

4-Methoxy-2,4-dioxobutanoic acid (CAS 13192-05-7) is a dicarbonyl compound with potential applications as a building block in organic synthesis and medicinal chemistry. Its structure has appeared in research related to the development of viral polymerase inhibitors, highlighting its relevance to drug discovery professionals.[1] However, the utility of any compound in a research and development setting is fundamentally dependent on its physicochemical properties, most notably its solubility and stability.

This technical guide provides an in-depth analysis of the core solubility and stability characteristics of this compound. As a β-keto acid, this molecule possesses inherent structural features that present unique challenges for its handling, formulation, and analysis. The primary degradation pathway for β-keto acids is decarboxylation, a reaction that can be facilitated by heat, leading to the loss of the carboxylic acid group as carbon dioxide.[2][3]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple data presentation to explain the causality behind experimental choices, offering robust, self-validating protocols for accurate characterization. By understanding and controlling for the inherent instability of this molecule, researchers can ensure the integrity and reproducibility of their experimental results.

Physicochemical Profile and Structural Considerations

A foundational understanding of the molecule's identity is paramount before undertaking experimental evaluation.

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 13192-05-7 | [4][5] |

| Molecular Formula | C₅H₆O₅ | [4][5] |

| Molecular Weight | 146.1 g/mol | [4][5] |

| Physical Form | Solid | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | N/A |

The most critical feature of this compound is the presence of a ketone group at the β-position relative to the carboxylic acid. This β-keto acid motif is inherently unstable and is highly susceptible to decarboxylation, particularly under thermal stress.[2] This instability dictates every aspect of the compound's handling, from storage to the design of analytical methods. Therefore, all experimental work should be conducted with fresh solutions, and long-term storage of the solid material should be at low temperatures (≤ -20°C, with -80°C being preferable for analogous unstable compounds).[2]

Solubility Profiling: A Prerequisite for Application

Solubility is a critical parameter that influences bioavailability, formulation design, and the successful execution of in-vitro biological assays.[6][7] An inaccurate understanding of solubility can lead to misleading results and the costly failure of promising drug candidates.[8] We will discuss the two essential types of solubility: thermodynamic and kinetic.

Differentiating Thermodynamic and Kinetic Solubility

-

Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution in contact with its solid phase. It is a critical parameter for late-stage development and formulation. The "shake-flask" method is considered the gold standard for its determination.[9]

-

Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), begins to precipitate in an aqueous medium.[8] This is a high-throughput assessment used in early discovery to flag compounds that may have issues in biological assays.[8]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to establish the true equilibrium solubility, providing a definitive value for formulation and biopharmaceutical assessment.

Rationale: The extended incubation period ensures that the system reaches thermodynamic equilibrium. The choice of phase separation (centrifugation followed by filtration of the supernatant) is critical to remove all undissolved solid particles, which could otherwise be dissolved by the analytical solvent and lead to an overestimation of solubility.[6]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, organic solvents). The excess solid is crucial to ensure a saturated solution is maintained.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration should proceed for a minimum of 24 hours, with 48-72 hours being optimal to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.

-

Sample Collection: Carefully remove an aliquot of the clear supernatant. For maximum accuracy, pass this aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particulates.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the RP-HPLC method described in Section 4.0.

-

Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility determination.

Data Presentation: Solubility Profile

All solubility data should be meticulously recorded in a structured format for clear interpretation and comparison.

Table 2: Solubility Data for this compound

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Notes |

| Deionized Water | 25 | Thermodynamic | Experimental Value | |

| PBS (pH 7.4) | 37 | Thermodynamic | Experimental Value | Biorelevant media |

| 0.1 M HCl | 25 | Thermodynamic | Experimental Value | Simulates gastric fluid |

| Methanol | 25 | Thermodynamic | Experimental Value | |

| Acetonitrile | 25 | Thermodynamic | Experimental Value | |

| PBS (pH 7.4) | 37 | Kinetic | Experimental Value | From 10 mM DMSO stock |

Stability Assessment and Degradation Pathway

For a molecule with inherent instability like a β-keto acid, forced degradation studies are not merely a formality; they are essential for defining storage conditions, predicting shelf-life, and developing a stability-indicating analytical method.[11] These studies, as outlined by ICH guidelines, intentionally stress the molecule to identify likely degradation products.[11][12]

Proposed Primary Degradation Pathway: Decarboxylation

The primary anticipated degradation pathway for this compound is thermal decarboxylation. The mechanism involves a cyclic transition state, leading to the expulsion of carbon dioxide and the formation of an enol intermediate, which tautomerizes to the more stable ketone.[2]

Caption: Proposed decarboxylation of the parent compound.

Experimental Protocol: Forced Degradation Studies

This protocol exposes the compound to a range of harsh conditions to identify potential degradants.

Rationale: The conditions are selected to cover the main types of chemical degradation: hydrolysis (acidic and basic), oxidation, and energy-induced degradation (thermal and photolytic). Using a consistent starting concentration allows for a semi-quantitative comparison of degradation extent across conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of ~1 mg/mL.

-

Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 2-4 hours (basic conditions may cause rapid degradation).

-

Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Incubate a vial of the stock solution at 80°C for 72 hours. Also, heat the solid compound at 80°C.

-

Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method detailed in Section 4.0. Compare the chromatograms for new peaks (degradants) and a decrease in the parent peak area.

Experimental Workflow: Forced Degradation

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 13192-05-7 [sigmaaldrich.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. rheolution.com [rheolution.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Methoxy-2,4-dioxobutanoic Acid: A Technical Guide

Introduction

4-Methoxy-2,4-dioxobutanoic acid, a dicarbonyl compound with the chemical formula C₅H₆O₅ and a molecular weight of 146.10 g/mol , presents a unique structure for spectroscopic analysis.[1][2][3][4][5][6][7] Its combination of a carboxylic acid, a ketone, and a methyl ester functional group within a short carbon chain results in a rich and informative spectroscopic profile. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Understanding these spectroscopic signatures is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for quality control, reaction monitoring, and structural elucidation.

This document will delve into the theoretical underpinnings of the expected spectral data, offering insights into the experimental considerations for acquiring such spectra. While experimental data for this specific molecule is not widely published, this guide will provide robust predictions based on established spectroscopic principles and data from analogous structures.

Figure 1: Chemical Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the electronic environment of hydrogen atoms in a molecule. For this compound, three distinct proton signals are predicted.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| -CH₂- | 3.5 - 4.0 | Singlet | 2H |

| -OCH₃ | 3.7 - 3.9 | Singlet | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (10.0 - 13.0 ppm). The broadness of the signal is a result of hydrogen bonding and chemical exchange.

-

Methylene Protons (-CH₂-): The two methylene protons are situated between two carbonyl groups, which are strongly electron-withdrawing. This positioning results in a significant downfield shift, predicted to be in the range of 3.5 - 4.0 ppm. As there are no adjacent protons, this signal is expected to be a singlet.

-

Methoxyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment compared to the other protons in the molecule. They are expected to produce a sharp singlet at approximately 3.7 - 3.9 ppm.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for this compound, DMSO-d₆ would be suitable to observe the carboxylic acid proton.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Typically, 16-32 scans are sufficient to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Figure 2: Correlation of proton environments to predicted ¹H NMR signals.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, five distinct carbon signals are anticipated.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 180 |

| C=O (ketone) | 190 - 200 |

| C=O (ester) | 165 - 175 |

| -CH₂- | 45 - 55 |

| -OCH₃ | 50 - 60 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (C=O): The three carbonyl carbons are the most deshielded carbons in the molecule and will appear far downfield. The ketone carbonyl is typically the most deshielded (190-200 ppm), followed by the carboxylic acid carbonyl (170-180 ppm) and the ester carbonyl (165-175 ppm).

-